molecular formula C20H27N5O4S B11317440 1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine

1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine

Cat. No.: B11317440
M. Wt: 433.5 g/mol
InChI Key: XVPBCUYBBMFHPR-UHFFFAOYSA-N
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Description

1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine is a complex organic compound that features a combination of various functional groups, including a pyrazole ring, a piperazine ring, and a pyrrolidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.

    Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the pyrazole derivative using pyrrolidine and a sulfonyl chloride reagent.

    Attachment of the Piperazine Ring: The final step involves the coupling of the intermediate with 4-methylpiperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Formation of the corresponding phenol derivative.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in disease pathways.

    Receptor Modulation: Interacting with cell surface receptors to modulate cellular responses.

    Signal Transduction: Affecting intracellular signaling pathways to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Piperazine Derivatives: Compounds like 1-(4-methylpiperazin-1-yl)ethanone.

    Pyrazole Derivatives: Compounds like 1-phenyl-3-methyl-1H-pyrazol-5-amine.

Uniqueness

1-({5-[4-methoxy-3-(pyrrolidin-1-ylsulfonyl)phenyl]-1H-pyrazol-3-yl}carbonyl)-4-methylpiperazine is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C20H27N5O4S

Molecular Weight

433.5 g/mol

IUPAC Name

[3-(4-methoxy-3-pyrrolidin-1-ylsulfonylphenyl)-1H-pyrazol-5-yl]-(4-methylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H27N5O4S/c1-23-9-11-24(12-10-23)20(26)17-14-16(21-22-17)15-5-6-18(29-2)19(13-15)30(27,28)25-7-3-4-8-25/h5-6,13-14H,3-4,7-12H2,1-2H3,(H,21,22)

InChI Key

XVPBCUYBBMFHPR-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC(=NN2)C3=CC(=C(C=C3)OC)S(=O)(=O)N4CCCC4

Origin of Product

United States

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